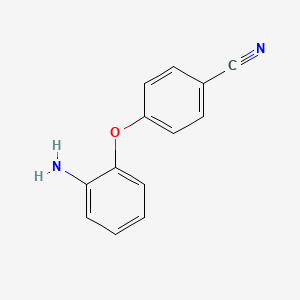

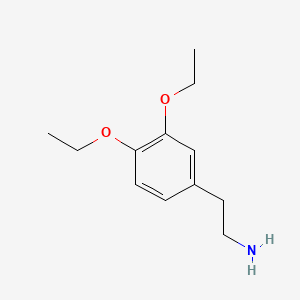

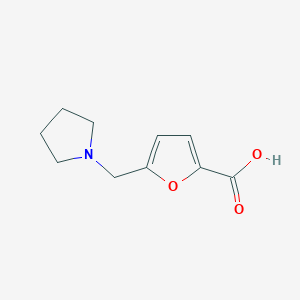

![molecular formula C13H9NO2S B1270583 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-05-3](/img/structure/B1270583.png)

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Research

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid: has shown promise in anticancer research, particularly in the study of colorectal cancer. It has been evaluated for its cytotoxic effects on colorectal cells, where it inhibits cell proliferation, induces apoptosis, and affects the cell cycle . This compound could serve as a lead for developing new anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.

Pharmaceutical Development

The compound’s structure is related to quinoline derivatives, which are known for their broad pharmacological activities. Quinoline and its analogs have been synthesized for various biological and pharmaceutical applications, including antimalarial, antibacterial, and antifungal activities . As such, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be a valuable scaffold for drug discovery.

Proteomics Research

In proteomics, this compound is utilized for its biochemical properties. It is available for purchase as a reagent for proteomics research, indicating its utility in studying protein expression and function within biological systems .

Material Science

The compound’s potential in material science stems from its chelating properties. Compounds with similar structures have been used to synthesize novel complexes and ligands for catalytic processes . This suggests that 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be explored for creating new materials or enhancing existing ones.

Environmental Science

As a strong chelator, this compound could have applications in environmental science. Chelators like 8-hydroxyquinoline-2-carboxylic acid have been studied for their ability to bind metal ions, which could be useful in soil remediation or as siderophores in microbial interactions .

Analytical Chemistry

In analytical chemistry, 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in method development .

Biochemistry Research

The biochemical properties of this compound make it a candidate for studying enzyme inhibition and metabolic pathways. Similar compounds have been used to investigate the inhibition of oxidation in mitochondria, which is crucial for understanding metabolic diseases .

Agricultural Science

Compounds with quinoline structures have been used in the development of herbicides. The chelating properties of these compounds can affect metal-dependent enzymes in plants, making them potential candidates for weed control .

Future Directions

properties

IUPAC Name |

8-methylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUIFOTAALGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

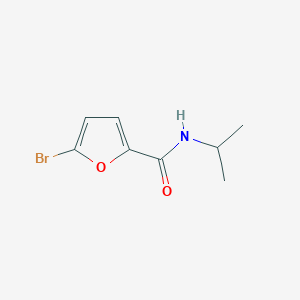

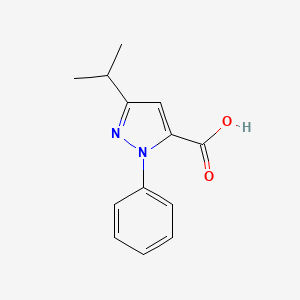

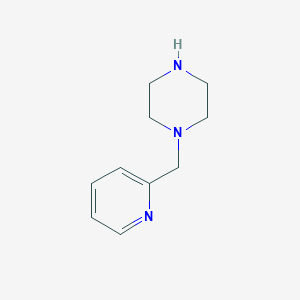

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

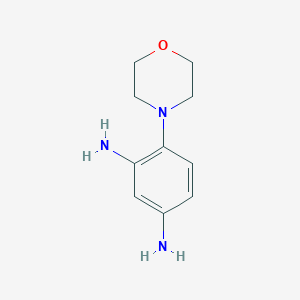

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)